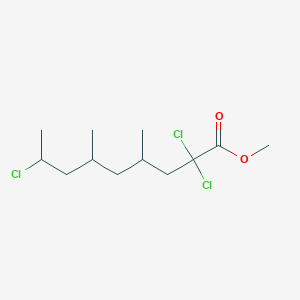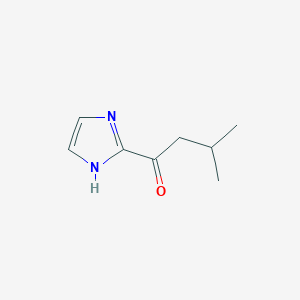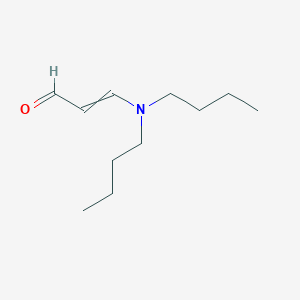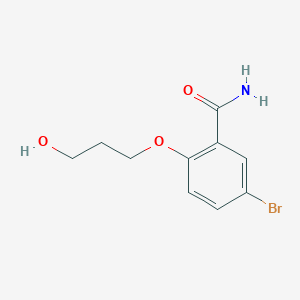
5-bromo-2-(3-hydroxypropoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(3-hydroxypropoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a hydroxypropoxy group at the 2nd position, and an amide group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(3-hydroxypropoxy)benzamide typically involves multiple steps, starting from a benzene derivative. One common method involves the bromination of a benzene ring to introduce the bromine atom at the desired position. This is followed by the introduction of the hydroxypropoxy group through a nucleophilic substitution reaction. The final step involves the formation of the amide group through an amidation reaction.
Bromination: The benzene ring is brominated using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃).
Nucleophilic Substitution: The brominated benzene undergoes a nucleophilic substitution reaction with 3-chloropropanol in the presence of a base like potassium carbonate (K₂CO₃) to introduce the hydroxypropoxy group.
Amidation: The resulting compound is then reacted with ammonia or an amine to form the amide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(3-hydroxypropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 5-bromo-2-(3-oxopropoxy)benzamide.
Reduction: Formation of 5-bromo-2-(3-hydroxypropoxy)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-2-(3-hydroxypropoxy)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-(3-hydroxypropoxy)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxypropoxy group can enhance its solubility and bioavailability, while the bromine atom can influence its binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-hydroxybenzamide: Lacks the hydroxypropoxy group, which may affect its solubility and biological activity.
2-(3-Hydroxypropoxy)benzamide: Lacks the bromine atom, which may influence its reactivity and binding properties.
5-Bromo-2-(2-hydroxyethoxy)benzamide: Similar structure but with a shorter hydroxyalkoxy chain, affecting its physical and chemical properties.
Uniqueness
5-Bromo-2-(3-hydroxypropoxy)benzamide is unique due to the combination of the bromine atom and the hydroxypropoxy group, which together influence its chemical reactivity, solubility, and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
63887-03-6 |
|---|---|
Fórmula molecular |
C10H12BrNO3 |
Peso molecular |
274.11 g/mol |
Nombre IUPAC |
5-bromo-2-(3-hydroxypropoxy)benzamide |
InChI |
InChI=1S/C10H12BrNO3/c11-7-2-3-9(15-5-1-4-13)8(6-7)10(12)14/h2-3,6,13H,1,4-5H2,(H2,12,14) |
Clave InChI |
NGFSDOXNEGVQEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C(=O)N)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


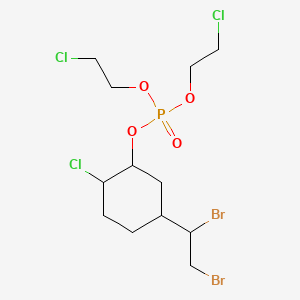
![Methyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]propanoate](/img/structure/B14510580.png)
![Benzyl-[(2-ethenylphenyl)methyl]-dimethylazanium;1,2-bis(ethenyl)benzene;styrene;chloride](/img/structure/B14510582.png)
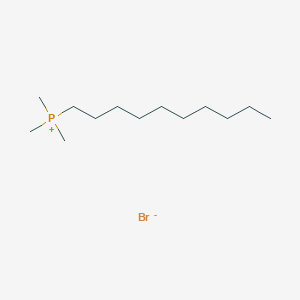
![Ethyl 2-[(4-nitrophenoxy)methyl]prop-2-enoate](/img/structure/B14510600.png)

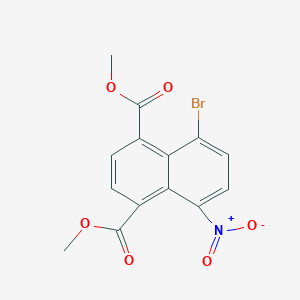
![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)



